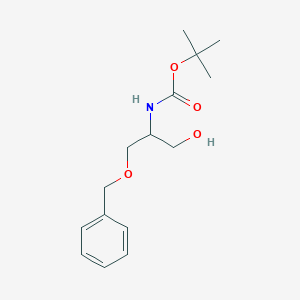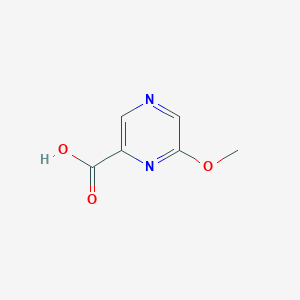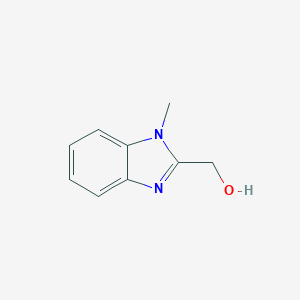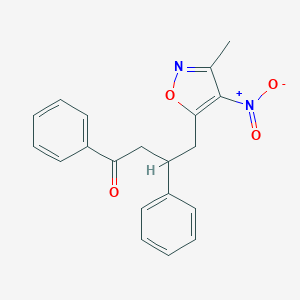![molecular formula C8H5BrN2O2 B183439 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 354548-73-5](/img/structure/B183439.png)
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research. A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C8H5BrN2O2/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7/h1-4H, (H,12,13) . The Canonical SMILES string representation is C1=CC2=NC (=C (N2C=C1)Br)C (=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.04 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 239.95344 g/mol . The Topological Polar Surface Area is 54.6 Ų .
科学的研究の応用
Synthesis and Pharmaceutical Application
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are pivotal in synthesizing various compounds with significant pharmacological activities. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved, which were then evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, the borylation reaction of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been studied, contributing to the development of potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Advances in Chemical Synthesis
In the field of chemical synthesis, this compound plays a role in innovative synthesis methods. The ionic liquid 1-butyl-3-methylimidazolium bromide has been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines (Shaabani et al., 2006). Furthermore, microwave-assisted one-pot synthesis methods have been developed for substituted 3-bromoimidazo[1,2-a]pyridines, offering an efficient approach with good yields (Patil et al., 2014).
Combinatorial Chemistry and Drug Design
In combinatorial chemistry and drug design, the compound is utilized in the synthesis of new materials with potential medicinal and biological significance. An efficient three-component condensation reaction has been employed to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (Marandi, 2018).
Other Applications
The compound has also been explored in other diverse research areas. For example, the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance, facilitating the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides (Herath et al., 2010).
Safety and Hazards
Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .
作用機序
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
A plausible mechanism for its synthesis has been proposed . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Result of Action
It’s worth noting that similar compounds have shown inhibitory effects on certain biological processes .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by the reaction conditions .
生化学分析
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in chemodivergent synthesis, where it can form different products under varying reaction conditions . It interacts with enzymes such as bromoketones and 2-aminopyridine, promoting cyclization and bromination reactions . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant biological activities, such as antibacterial properties . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom plays a critical role in these interactions, facilitating enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo . Degradation products may also form over time, potentially altering the compound’s biological activity and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that increasing the dosage can enhance antibacterial activity but also increase the risk of toxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as bromoketones and 2-aminopyridine are essential for its metabolic activity . These interactions can influence the overall metabolic profile of cells and tissues, highlighting the compound’s role in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function within cells . By studying the subcellular distribution of this compound, researchers can gain insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBDEEITGHGHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583331 |
Source


|
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354548-73-5 |
Source


|
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)




![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)








